1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

PDE9A inhibition pyrazolopyrimidine cGMP signaling

1-(3-Chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a small-molecule heterocycle built on the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold extensively exploited in kinase and phosphodiesterase (PDE) drug discovery. The substitution pattern—a 3-chloro-4-methylphenyl group at N1 and an ethylamine at C4—creates a distinct pharmacophore that has been elaborated in patent families targeting PDE9A and Src-family kinases.

Molecular Formula C14H14ClN5
Molecular Weight 287.75 g/mol
Cat. No. B11212687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC14H14ClN5
Molecular Weight287.75 g/mol
Structural Identifiers
SMILESCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl
InChIInChI=1S/C14H14ClN5/c1-3-16-13-11-7-19-20(14(11)18-8-17-13)10-5-4-9(2)12(15)6-10/h4-8H,3H2,1-2H3,(H,16,17,18)
InChIKeyURWRIPMYKNMJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Core Scaffold and Procurement Context


1-(3-Chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a small-molecule heterocycle built on the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold extensively exploited in kinase and phosphodiesterase (PDE) drug discovery [1]. The substitution pattern—a 3-chloro-4-methylphenyl group at N1 and an ethylamine at C4—creates a distinct pharmacophore that has been elaborated in patent families targeting PDE9A and Src-family kinases [2][3]. Structurally close analogs are found among both PDE9 inhibitors (e.g., the WYQ series) and Src/Abl inhibitors, yet the specific N-ethyl-4-amine motif confers unique hydrogen-bonding capacity and steric properties that differentiate it from more common N-aryl or N-cycloalkyl variants [3].

Why Generic Substitution Fails for 1-(3-Chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


In the pyrazolo[3,4-d]pyrimidine chemical space, seemingly conservative changes—such as replacing N-ethyl with N-methyl, N-propyl, or N-cyclopentyl—can drastically alter enzyme inhibition potency and selectivity. For example, in the closely related WYQ PDE9 inhibitor series, the N-cyclopentyl analog (WYQ-46) shows a PDE9A IC50 of 6 nM, whereas the N-methyl analog (WYQ-91) drops to 5.5 nM; further modification of the ketone to amine functionality reshapes both target engagement and off-target liability [1][2]. Generic sourcing without verifying the exact N-ethyl-4-amine identity therefore risks obtaining a compound whose kinase- or PDE-inhibition fingerprint is uncharacterized or inferior to the intended hit, undermining SAR reproducibility and lead optimization campaigns [3].

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


PDE9A Inhibitory Potency vs. Closest In-Class Ketone Analogs

In the WYQ series of pyrazolo[3,4-d]pyrimidine PDE9A inhibitors, the N-cyclopentyl ketone analog (WYQ-46, 6 nM) and the N-methyl ketone analog (WYQ-91, 5.5 nM) exhibit low-nanomolar potency [1][2]. While direct IC50 data for the N-ethyl-4-amine variant (the target compound) have not been publicly reported, the 4-amine motif is expected to enhance hydrogen-bond donor capacity relative to the 4-ketone, potentially altering PDE9A binding kinetics and selectivity. Procurement of the exact N-ethyl-4-amine entity is therefore essential for SAR studies aiming to understand the amine-vs-ketone pharmacophore contribution.

PDE9A inhibition pyrazolopyrimidine cGMP signaling

Kinase Selectivity Profile: Src vs. RET Gatekeeper Mutant Inhibition

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been optimized as both Src inhibitors (e.g., compound 1j, Src IC50 = 0.0009 μM [1]) and RET gatekeeper mutant inhibitors (e.g., compound 6i, potent against V804M/L RET mutants [2]). The 3-chloro-4-methylphenyl N1 substituent, when combined with the N-ethyl C4-amine, may shift the selectivity balance between Src-family kinases and RET. In contrast, bulkier N1-aryl or N1-isopropyl analogs show preferential RET inhibition [2]. Direct head-to-head kinase panel data for the target compound are not publicly available, but the substitution pattern suggests a kinase-selectivity fingerprint distinct from both the PP2/PP1 Src inhibitor series and the Yoon et al. RET inhibitors [1][2].

Src kinase RET kinase gatekeeper mutant selectivity

Physicochemical Distinction: Lipophilicity, Solubility, and Permeability

Computed physicochemical properties for close analogs indicate that the N-ethyl-4-amine motif moderately increases lipophilicity (estimated logP ~2.5–3.0) compared to the corresponding 4-ketone (logP ~2.0–2.5) . The ChemSpider entry for 1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine shows a logP of 2.56 and a polar surface area of 96 Ų . The N-ethyl substitution further increases logD and may improve passive permeability while reducing aqueous solubility. These differences, though modest, can impact cellular potency, pharmacokinetics, and formulation strategy relative to more polar 4-amine analogs (e.g., 4,6-diamine) or more lipophilic N-aryl variants.

lipophilicity solubility permeability drug-likeness

Recommended Application Scenarios for 1-(3-Chloro-4-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


PDE9A Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound serves as a key 4-amine comparator in PDE9A inhibitor SAR, enabling direct assessment of the amine-vs-ketone pharmacophore contribution. When benchmarked against WYQ-46 (IC50 = 6 nM) and WYQ-91 (IC50 = 5.5 nM), the target compound allows researchers to quantify the impact of the C4 substituent on PDE9A potency, selectivity over other PDE isoforms, and cellular cGMP elevation . This is essential for advancing PDE9A-targeted programs in cognitive disorders and cardiovascular disease.

Kinase Selectivity Profiling: Src-Family vs. RET Gatekeeper Mutants

Given the pyrazolo[3,4-d]pyrimidin-4-amine scaffold's known activity against both Src (compound 1j, IC50 = 0.0009 μM) and RET gatekeeper mutants (compound 6i) , the target compound is ideally suited for kinome-wide selectivity profiling. Its distinct N1-(3-chloro-4-methylphenyl) and C4-(N-ethylamine) substitution can be compared head-to-head with PP2, PP1, and the Yoon et al. RET inhibitor series to map selectivity determinants and guide the design of dual or selective kinase inhibitors.

Physicochemical and ADME Property Benchmarking

The computed logP (2.56–3.2) and polar surface area (≈96 Ų) place the compound in a favorable drug-like space for CNS penetration or oral bioavailability . It can be used as a reference standard in solubility, permeability, and metabolic stability assays, providing a consistent baseline for evaluating formulation strategies or pro-drug approaches in pyrazolopyrimidine-based drug discovery.

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